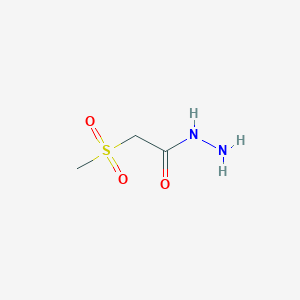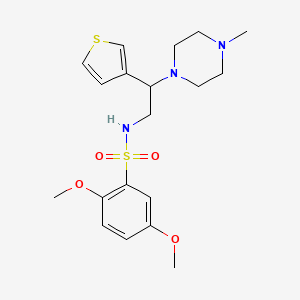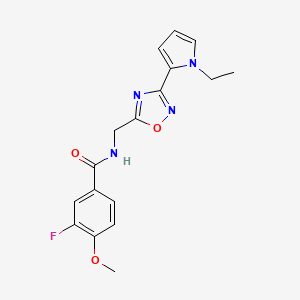![molecular formula C10H16O6S B2717712 2-[(1,1-Dioxothian-4-yl)methyl]-3-methoxy-3-oxopropanoic acid CAS No. 2139961-34-3](/img/structure/B2717712.png)
2-[(1,1-Dioxothian-4-yl)methyl]-3-methoxy-3-oxopropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(1,1-Dioxothian-4-yl)methyl]-3-methoxy-3-oxopropanoic acid is a chemical compound with the molecular formula C11H10O6S. It is also known as DMTS or 4-Thiopheneacetic acid, 3-methoxy-3-oxo-, γ-lactone. It is a lactone derivative of 4-thiopheneacetic acid and has been used in various scientific research studies due to its unique properties. In
Wirkmechanismus
The exact mechanism of action of 2-[(1,1-Dioxothian-4-yl)methyl]-3-methoxy-3-oxopropanoic acid is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in various biological processes. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter in the brain. It has also been shown to inhibit the activity of certain enzymes involved in the biosynthesis of ergosterol, a component of fungal cell membranes.
Biochemical and Physiological Effects:
2-[(1,1-Dioxothian-4-yl)methyl]-3-methoxy-3-oxopropanoic acid has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant activity, which may be beneficial in preventing oxidative damage to cells. It has also been shown to have anti-inflammatory activity, which may be beneficial in reducing inflammation in various diseases. It has also been shown to have antitumor activity, which may be beneficial in the treatment of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-[(1,1-Dioxothian-4-yl)methyl]-3-methoxy-3-oxopropanoic acid in lab experiments is its unique properties, which make it a useful starting material for the synthesis of other compounds with potential biological activities. However, one of the limitations of using this compound is its limited solubility in water, which may make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of 2-[(1,1-Dioxothian-4-yl)methyl]-3-methoxy-3-oxopropanoic acid in scientific research. One possible direction is the synthesis of new derivatives of this compound with improved biological activities. Another possible direction is the investigation of the mechanism of action of this compound in more detail. Additionally, this compound may have potential applications in the development of new drugs for the treatment of various diseases.
Synthesemethoden
The synthesis of 2-[(1,1-Dioxothian-4-yl)methyl]-3-methoxy-3-oxopropanoic acid involves the reaction of 4-thiopheneacetic acid with ethyl chloroformate in the presence of triethylamine. The resulting product is then treated with sodium hydroxide to form the lactone derivative. The reaction scheme is shown below:
Wissenschaftliche Forschungsanwendungen
2-[(1,1-Dioxothian-4-yl)methyl]-3-methoxy-3-oxopropanoic acid has been used in various scientific research studies due to its unique properties. It has been shown to have antimicrobial, anticancer, and antifungal activities. It has also been used as a starting material for the synthesis of other compounds with potential biological activities.
Eigenschaften
IUPAC Name |
2-[(1,1-dioxothian-4-yl)methyl]-3-methoxy-3-oxopropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O6S/c1-16-10(13)8(9(11)12)6-7-2-4-17(14,15)5-3-7/h7-8H,2-6H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKQMRSOBEIIAOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1CCS(=O)(=O)CC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1,1-Dioxothian-4-yl)methyl]-3-methoxy-3-oxopropanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-ethoxyphenyl)-2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2717630.png)
![1,3,6,7-tetramethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2717631.png)
![N-(4-chlorobenzyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2717632.png)

![N1-(4-chlorophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2717637.png)



![2-(ethylthio)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2717641.png)
![2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenethylacetamide](/img/structure/B2717643.png)

![9-(4-chlorophenyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)
![2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2717650.png)